molecular formula C15H16FN3O2 B1437055 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol CAS No. 914658-84-7

6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol

Cat. No. B1437055
M. Wt: 289.3 g/mol
InChI Key: XAWZOASCZNCOTQ-UHFFFAOYSA-N
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Description

“6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol” is a chemical compound with the CAS Number: 914658-84-7 . Its IUPAC name is (6-fluoro-4-hydroxyquinolin-3-yl) (4-methylpiperazin-1-yl)methanone . The molecular weight of this compound is 289.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16FN3O2/c1-18-4-6-19(7-5-18)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 485.4±45.0 °C and a predicted density of 1.342±0.06 g/cm3 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis Techniques

  • Efficient Synthesis Methods : Chu and Claiborne (1987) and Rádl (1997) described efficient synthesis methods for compounds related to 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, including 7-fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid, emphasizing the importance of synthesis in developing quinolone derivatives (Chu & Claiborne, 1987); (Rádl, 1997).

Structural Analysis

  • Molecular and Structural Characteristics : Shen et al. (2012) analyzed the molecular structure of marbofloxacin, a compound structurally similar to 6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol, providing insights into the quinolone ring system and its spatial configuration (Shen et al., 2012).

Antibacterial Applications

  • Antibacterial Properties : Research by Chung and Kim (1995), and Chu et al. (1986) focused on the antibacterial activities of quinolone derivatives, highlighting their potential as therapeutic agents against various bacteria (Chung & Kim, 1995); (Chu, Fernandes, & Pernet, 1986).

Cancer Research

  • Potential in Cancer Treatment : The study by Ge et al. (2016) explored quinolone derivatives as potential topoisomerase I inhibitors, suggesting their use in cancer treatment, specifically highlighting compounds with significant anti-proliferative activity against various cancer cell lines (Ge et al., 2016).

Chemical Modification and Analysis

  • Chemical Modification for Enhanced Activity : Faldu et al. (2014) synthesized oxadiazole-thiol derivatives of quinolines, indicating their role in enhancing biological activity and potential as therapeutic agents (Faldu et al., 2014).

Pharmacokinetics

  • Pharmacokinetic Studies : Tanimura et al. (2012) conducted a study to understand the pharmacokinetics of NM441 and NM394, quinolone compounds, by analyzing their concentration in human gallbladder tissue and bile, which is crucial for determining the efficacy and dosage of drugs (Tanimura et al., 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6-fluoro-3-(4-methylpiperazine-1-carbonyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-18-4-6-19(7-5-18)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWZOASCZNCOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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